

comparative study of hole mobility in different triarylamine-doped polymers

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A Comparative Guide to Hole Mobility in Triarylamine-Doped Polymers

The engineering of efficient charge transport layers is a cornerstone of modern organic electronics, finding applications in devices such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells. Triarylamine-doped polymers are a critical class of materials for these applications, serving as hole transport layers (HTLs). The hole mobility of these materials is a key performance parameter, directly influencing device efficiency and operating voltage. This guide provides a comparative analysis of hole mobility in various triarylamine-doped polymer systems, supported by experimental data and detailed methodologies.

Data Presentation: Hole Mobility in Triarylamine-Doped Polymer Systems

The following table summarizes hole mobility data from various studies on triarylamine-doped polymers. The data is primarily obtained using the time-of-flight (TOF) technique.



Polymer Host	Triarylamin e Dopant	Dopant Concentrati on (wt.%)	Electric Field (V/cm)	Hole Mobility (cm²/Vs)	Reference
Polycarbonat e (PC)	Triphenylami ne (TPA)	50	5 x 10 ⁵	7 x 10 ⁻⁶	[1]
Polycarbonat e (PC)	N,N'- diphenyl- N,N'-bis(3- methylphenyl)-1,1'- biphenyl-4,4'- diamine (TPD)	50	5 x 10 ⁵	1 x 10 ⁻⁴	[1]
Polycarbonat e (PC)	Oligomeric Triphenylami ne (OTPA)	50	5 x 10 ⁵	1 x 10 ⁻⁵	[1]
Polyspirobiflu orene	- (homopolyme r)	100	Zero-field	~10 ⁻⁶	[2][3]
Polyspirobiflu orene-co- triarylamine	- (copolymer)	-	Zero-field	6 x 10 ⁻⁸	[2][3]
Poly(indenofl uorene-co- triarylamine)	- (copolymer)	100	-	0.04	[4]
Poly(fluorene -co- triarylamine)	- (copolymer)	100	-	0.02	[4]
Polytriarylami ne (PTAA)	- (homopolyme r)	100	-	4 x 10 ⁻³	[4]



Experimental Protocols

The primary technique for measuring hole mobility in these systems is the Time-of-Flight (TOF) method. This method allows for the direct determination of the drift mobility of charge carriers in the bulk of a material.[5]

Time-of-Flight (TOF) Methodology

The TOF experiment involves creating a sheet of charge carriers near one electrode of a sample and measuring the time it takes for them to drift to the opposite electrode under an applied electric field.

- 1. Sample Preparation:
- A thin film of the triarylamine-doped polymer, typically several micrometers thick, is prepared.
 [3][5]
- The polymer film is sandwiched between two electrodes. One electrode is semi-transparent to allow for photogeneration of charge carriers.[5]
- For studies on polyspirobifluorene polymers, a thin (e.g., 10 nm) charge-carrier generation layer, such as perylene-diimide, is often used to inject a sheet of charge carriers into the polymer film.[2][3]
- 2. Experimental Setup:
- A voltage source is used to apply an electric field across the sample.
- A pulsed light source, such as a nitrogen laser, is used to generate electron-hole pairs near the semi-transparent electrode.
- An oscilloscope is used to monitor the transient photocurrent as the charge carriers drift across the sample.[5]
- 3. Data Acquisition and Analysis:
- The transit time (tT) of the charge carriers is determined from the transient photocurrent profile.



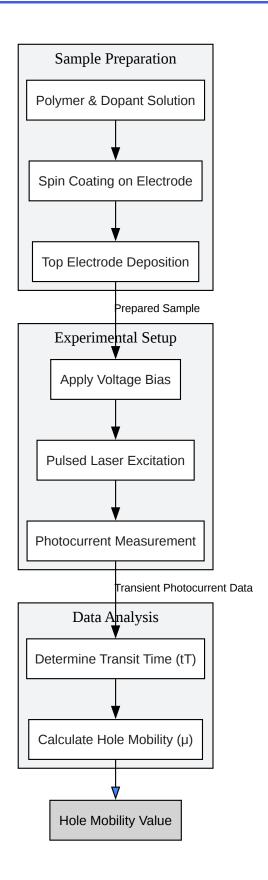
- The drift mobility (μ) is then calculated using the following equation: $\mu = d^2 / (V * tT)$ where:
 - o d is the thickness of the polymer film
 - V is the applied voltage

The measurements are typically performed over a wide range of electric fields and temperatures to understand the charge transport mechanism.[2] The results are often analyzed within the framework of the Gaussian disorder model, which can provide insights into the energetic and positional disorder of the material.[2][3]

Mandatory Visualization

The following diagram illustrates the logical workflow of a typical Time-of-Flight experiment for determining hole mobility in triarylamine-doped polymers.





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Workflow for Time-of-Flight Hole Mobility Measurement.



Discussion of Comparative Data

The presented data highlights several key factors influencing hole mobility in triarylamine-doped polymers:

- Structure of the Triarylamine Dopant: In polycarbonate, TPD exhibits a significantly higher
 hole mobility compared to TPA and OTPA.[1] This is attributed to the N-Ph-Ph-N fragment
 acting as an efficient transporting center.[1]
- Polymer Backbone Structure: The incorporation of bridged phenyl units like fluorene and indenofluorene into the polymer backbone can substantially improve hole mobility.[4] For instance, the mobility increases from 4 x 10⁻³ cm²/Vs in PTAA to 0.04 cm²/Vs in the indenofluorene copolymer.[4]
- Dopant Concentration: While not extensively detailed in the table, the concentration of the triarylamine dopant is a critical parameter. Hole transport occurs via hopping between dopant molecules, and thus the mobility is highly dependent on the intermolecular distance.
- Disorder: The introduction of triarylamine units as a comonomer in polyspirobifluorene leads to increased positional disorder, resulting in a significantly lower hole mobility compared to the homopolymer.[2][3]

In conclusion, the choice of both the triarylamine dopant and the polymer host, as well as their concentration and the resulting morphology, are crucial in determining the hole mobility of the material. A systematic understanding of these structure-property relationships is essential for the rational design of new and improved hole transport materials for organic electronic devices.

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